PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI)
Brand Name: Vulcanchem
CAS No.: 137190-16-0
VCID: VC21198887
InChI: InChI=1S/C11H17NSi/c1-10(9-13(2,3)4)11-7-5-6-8-12-11/h5-8H,1,9H2,2-4H3
SMILES: C[Si](C)(C)CC(=C)C1=CC=CC=N1
Molecular Formula: C11H17NSi
Molecular Weight: 191.34 g/mol

PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI)

CAS No.: 137190-16-0

Cat. No.: VC21198887

Molecular Formula: C11H17NSi

Molecular Weight: 191.34 g/mol

* For research use only. Not for human or veterinary use.

PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) - 137190-16-0

Specification

CAS No. 137190-16-0
Molecular Formula C11H17NSi
Molecular Weight 191.34 g/mol
IUPAC Name trimethyl(2-pyridin-2-ylprop-2-enyl)silane
Standard InChI InChI=1S/C11H17NSi/c1-10(9-13(2,3)4)11-7-5-6-8-12-11/h5-8H,1,9H2,2-4H3
Standard InChI Key PWARUKOPRLOPIG-UHFFFAOYSA-N
SMILES C[Si](C)(C)CC(=C)C1=CC=CC=N1
Canonical SMILES C[Si](C)(C)CC(=C)C1=CC=CC=N1

Introduction

Chemical Identity and Properties

PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) represents a significant class of pyridine derivatives incorporated with silicon functionality. This compound is relatively specialized within organic chemistry, primarily serving as an intermediate for more complex molecular assemblies.

The compound is identified through several standardized chemical identifiers that enable precise tracking and identification in chemical databases and literature. Its Chemical Abstracts Service (CAS) registry number is 137190-16-0, which serves as a unique numerical identifier within the global chemical registry system. This specificity ensures that researchers can accurately identify and reference this particular molecule in scientific literature and chemical databases.

From a structural perspective, PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) possesses a molecular formula of C11H17NSi, indicating its composition of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 silicon atom. The molecular weight of this compound is 191.34 g/mol, placing it in the category of relatively small organic molecules with potential for good bioavailability in pharmaceutical applications.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
CAS Number137190-16-0
Molecular FormulaC11H17NSi
Molecular Weight191.34 g/mol
IUPAC Nametrimethyl(2-pyridin-2-ylprop-2-enyl)silane
Standard InChIInChI=1S/C11H17NSi/c1-10(9-13(2,3)4)11-7-5-6-8-12-11/h5-8H,1,9H2,2-4H3
Standard InChIKeyPWARUKOPRLOPIG-UHFFFAOYSA-N
SMILES NotationCSi(C)CC(=C)C1=CC=CC=N1
PubChem Compound ID15001363

The IUPAC name, trimethyl(2-pyridin-2-ylprop-2-enyl)silane, provides a systematic naming convention that precisely describes the molecular structure according to international nomenclature standards. This standardization is essential for chemical communication and database registry.

Structural Features and Characteristics

The molecular architecture of PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) features several distinct structural elements that contribute to its chemical behavior and potential applications. At its core is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This pyridine moiety serves as the primary functional scaffold of the molecule.

What distinguishes this compound from conventional pyridine derivatives is the unique substituent attached at position 2 of the pyridine ring. This substituent consists of an ethenyl (vinyl) group with a [(trimethylsilyl)methyl] attachment. The trimethylsilyl group (TMS, Si(CH3)3) represents a bulky, electron-donating moiety that significantly influences the electronic properties and reactivity of the molecule.

The vinyl group provides a site for potential functionalization through addition reactions, while the trimethylsilyl group introduces silicon chemistry into the molecule's reactivity profile. Silicon's ability to stabilize adjacent carbocations and carbanions makes this structural feature particularly valuable in organic synthesis applications. The presence of the trimethylsilyl group also enhances the lipophilicity of the molecule, potentially affecting its solubility characteristics and membrane permeability in biological systems.

The spatial arrangement of these structural elements creates a molecule with multiple reactive sites. The pyridine nitrogen provides a basic center capable of coordination with metal ions or protonation, while the vinyl group and trimethylsilyl moiety offer opportunities for diverse chemical transformations. This structural versatility underscores the compound's potential utility as a building block in the synthesis of more complex structures.

Applications in Chemical Research and Industry

PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) finds its primary application as a specialized intermediate in organic synthesis, particularly in pharmaceutical development and materials science. The compound's unique structural features make it valuable for constructing more complex molecular architectures.

In pharmaceutical research, pyridine derivatives broadly serve as important scaffolds in drug discovery efforts. The nitrogen-containing heterocyclic structure of pyridine appears in numerous bioactive compounds and marketed drugs, making functionalized pyridines valuable building blocks. The specific silicon-containing substituent in PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) offers opportunities for selective transformations that can facilitate the synthesis of target drug candidates.

The trimethylsilyl group functions as a masked reactive site that can be selectively activated under appropriate conditions. This property enables controlled sequential functionalization of the molecule—a critical capability in multi-step synthesis of complex pharmaceutical intermediates. Silicon-based functional groups also often serve as protective groups or as handles for cross-coupling reactions, further expanding the utility of this compound in synthetic chemistry.

Beyond pharmaceutical applications, functionalized pyridines like PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) may serve in materials science as precursors for specialized polymers or as ligands in coordination chemistry. The nitrogen atom of the pyridine ring can coordinate with metal centers, while the vinyl group provides a site for polymerization or other transformations.

Though the compound itself has limited direct commercial applications, its value lies primarily as a research tool and synthetic intermediate in specialized chemical processes aimed at producing more complex, functional molecules.

Analytical Characterization Methods

Accurate characterization of PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) is essential for confirming its identity, assessing purity, and investigating its structural features. Multiple analytical techniques are typically employed to provide complementary information about such specialized organic compounds.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary analytical tool for structural elucidation of organosilicon compounds like PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI). Proton (¹H) NMR would reveal characteristic signals for the pyridine aromatic protons, vinyl protons, and the distinctive singlet from the trimethylsilyl group (typically around 0.0-0.3 ppm). Carbon (¹³C) NMR would confirm the carbon framework, while silicon (²⁹Si) NMR could provide specific information about the silicon environment.

Infrared (IR) spectroscopy would identify key functional groups, including the pyridine ring vibrations and C=C stretching of the vinyl group. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) or electron impact (EI), would confirm the molecular weight and generate fragmentation patterns useful for structural verification.

Chromatographic Methods

High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with appropriate detection systems would enable purity assessment and potential separation from structural isomers or synthesis byproducts. These techniques are particularly valuable for quality control in the production of research-grade chemicals.

Future Research Directions

The unique structural features of PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) suggest several promising avenues for future research and development. These potential research directions leverage the compound's distinctive combination of a pyridine core with silicon-based functionality.

Medicinal Chemistry Applications

Given the importance of pyridine scaffolds in drug discovery, systematic exploration of PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) as a building block for bioactive compounds represents a logical research direction. The vinyl group offers a handle for diversity-oriented synthesis, potentially enabling the creation of compound libraries for biological screening.

The trimethylsilyl group could serve as a bioisostere—a functional group that can replace another while maintaining similar biological activity—in medicinal chemistry programs. Silicon-containing drugs are increasingly recognized for their unique properties, including altered lipophilicity and metabolic stability compared to their carbon analogs.

Catalysis and Coordination Chemistry

The pyridine nitrogen's coordinating ability combined with the steric and electronic influence of the trimethylsilyl-containing substituent suggests potential applications in developing novel catalysts or ligands for metal-mediated transformations. Research could explore how this compound binds to various metal centers and how the resulting complexes perform in catalytic processes.

Materials Science

The vinyl functionality provides a potential polymerization site, suggesting possible applications in materials science. Research could investigate the incorporation of this compound into polymer structures to create materials with tailored properties, potentially including silicon-enhanced thermal stability or unique optical characteristics.

Synthetic Methodology Development

Further research could focus on developing new synthetic transformations that leverage the reactivity of the trimethylsilyl group. The silicon-carbon bond can undergo various transformations, including oxidation to alcohols (Tamao-Fleming oxidation) or conversion to halogens, providing strategic opportunities for developing novel synthetic methodologies.

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